N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.
Preparation Methods
The synthesis of N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzyl and isopropylthio groups. The final step involves the attachment of the 4-methoxybenzamide moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
These compounds share the triazole ring structure but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
IUPAC Name |
N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15(2)28-21-24-23-19(25(21)14-16-7-5-4-6-8-16)13-22-20(26)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBCUKWGZGOOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.